![molecular formula C35H24 B14179420 2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene] CAS No. 928704-87-4](/img/structure/B14179420.png)
2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which incorporates a cyclopropane ring fused to a fluorene core with naphthalene substituents at the 2’ and 7’ positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] typically involves a multi-step process. One common method starts with the preparation of the fluorene core, followed by the introduction of the cyclopropane ring and the attachment of the naphthalene groups. Key steps may include:
Formation of the Fluorene Core: This can be achieved through various methods, such as the Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Attachment of Naphthalene Groups: This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the naphthalene substituents at the desired positions.
Industrial Production Methods
While specific industrial production methods for 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reactions, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Reduced fluorene derivatives
Substitution: Nitro, sulfonyl, or halogenated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications, particularly in the field of organic electronics:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a host material in OLEDs due to its high thermal stability and excellent electroluminescent properties.
Photovoltaic Devices: It can be employed in the active layers of organic photovoltaic cells, contributing to efficient light absorption and charge transport.
Field-Effect Transistors (FETs): The compound’s unique structure makes it suitable for use in organic FETs, where it can enhance charge carrier mobility and device performance.
Wirkmechanismus
The mechanism by which 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] exerts its effects in optoelectronic devices involves several key factors:
Thermal Stability: The rigid spiro structure enhances the thermal stability of the compound, making it suitable for high-temperature processing and operation.
Electroluminescence: The compound’s ability to host various phosphorescent emitters allows for efficient energy transfer and high electroluminescent efficiency in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene core, known for its use in OLEDs and similar optoelectronic applications.
Spiro[cyclopentane-1,9’-fluorene]: A related compound with a cyclopentane ring instead of a cyclopropane ring, used in similar applications but with different electronic properties.
Uniqueness
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and naphthalene substituents, which confer distinct electronic and thermal properties. This makes it particularly suitable for high-performance optoelectronic devices, where stability and efficiency are critical .
Eigenschaften
CAS-Nummer |
928704-87-4 |
|---|---|
Molekularformel |
C35H24 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2',7'-dinaphthalen-1-ylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C35H24/c1-3-11-27-23(7-1)9-5-13-29(27)25-15-17-31-32-18-16-26(22-34(32)35(19-20-35)33(31)21-25)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,21-22H,19-20H2 |
InChI-Schlüssel |
INVGSJYXSHJREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=C2C=C(C=C6)C7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
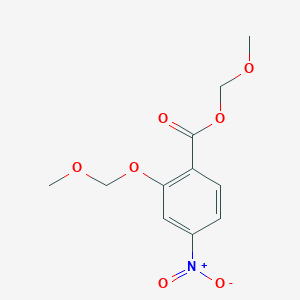
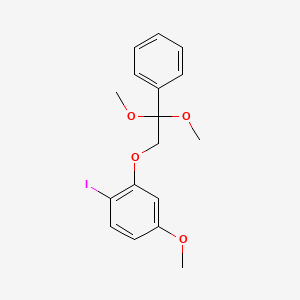
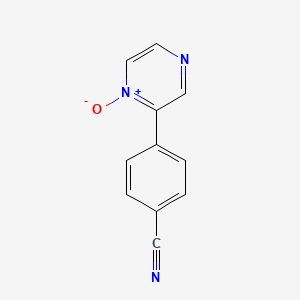
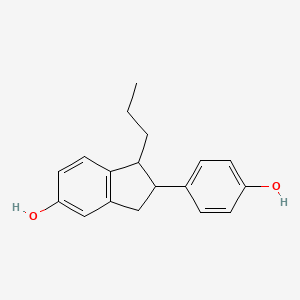
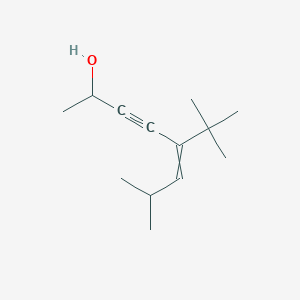
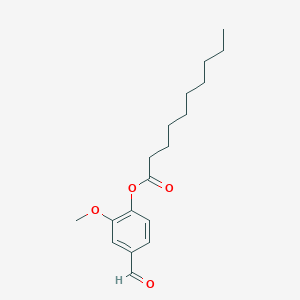
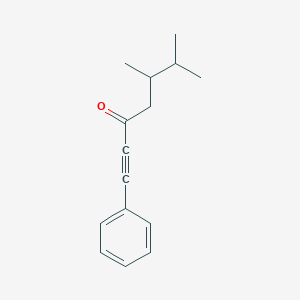
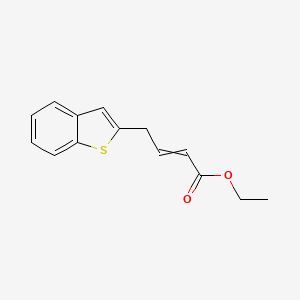

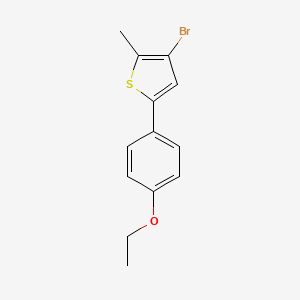
![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
